Frenolicin B

Übersicht

Beschreibung

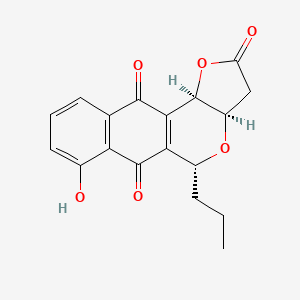

Frenolicin B is an antibiotic and antitumor agent with the molecular formula C₁₈H₁₆O₆. It is produced by the bacterium Streptomyces roseofulvus . This compound is known for its selective inhibition of glutaredoxin 3 and peroxiredoxin 1, making it a compound of interest in various scientific fields .

Vorbereitungsmethoden

Frenolicin B is prepared by cultivating a microorganism belonging to the genus Streptomyces, specifically Streptomyces roseofulvus AM-3867, in a culture medium. The compound is then isolated from the cultured product . The industrial production method involves fermentation, where the bacterium is grown under controlled conditions to produce the desired compound. The fermentation broth is then processed to extract and purify this compound .

Analyse Chemischer Reaktionen

Frenolicin B undergoes various chemical reactions, including oxidation and reduction. It is a selective inhibitor of glutaredoxin 3 and peroxiredoxin 1, which are involved in maintaining redox homeostasis . Common reagents used in these reactions include oxidizing agents that facilitate the formation of reactive oxygen species (ROS). The major products formed from these reactions are typically intermediates that further participate in biological pathways .

Wissenschaftliche Forschungsanwendungen

Overview

Frenolicin B has shown promising activity against various parasitic infections, particularly malaria. Research has demonstrated its effectiveness against Plasmodium falciparum, the causative agent of malaria, and P. berghei, a model for studying malaria in mice.

In Vitro and In Vivo Studies

In vitro studies revealed that this compound inhibited the growth of P. falciparum with determined IC50 values, indicating its potential as an antimalarial agent. Specifically, it was effective against chloroquine-resistant strains of the parasite . In vivo studies using mice demonstrated that oral administration of this compound resulted in significant reductions in parasitemia levels, with a dose-dependent response observed. At a dose of 63 mg/kg, parasitemia was reduced by over 50%, and two out of five treated mice were considered cured .

Comparative Efficacy

This compound's activity was compared to piperaquine, a standard antimalarial drug. While this compound showed lower efficacy than piperaquine, its unique mechanism of action may provide a basis for developing new treatments for drug-resistant malaria strains .

Agrochemical Potential

Recent studies have identified this compound as a potential agrochemical fungicide. It exhibits strong antifungal activity against Fusarium graminearum, a significant pathogen responsible for Fusarium head blight in crops .

Efficacy Against Fusarium Species

This compound demonstrated an EC50 value of 0.51 mg/L against F. graminearum, which is lower than that of carbendazim (0.78 mg/L) but higher than phenamacril (0.18 mg/L) . Field experiments indicated that at a treatment concentration of 75 g ai/ha, this compound effectively controlled Fusarium head blight, showing comparable efficacy to higher doses of standard fungicides like phenamacril and carbendazim .

Summary Table: Applications of this compound

| Application Area | Target Organism | Mode of Action | Efficacy (EC50 or IC50) |

|---|---|---|---|

| Antiparasitic | Plasmodium falciparum | Inhibition of parasite growth | IC50 values determined |

| P. berghei | Dose-dependent reduction in parasitemia | >50% reduction at 63 mg/kg | |

| Antifungal | Fusarium graminearum | Disruption of mycelial integrity | EC50 = 0.51 mg/L |

| Carbendazim-resistant strains | Inhibition of nucleotide metabolism | EC50 values range: 0.25-0.92 mg/L |

Wirkmechanismus

Frenolicin B exerts its effects by selectively inhibiting glutaredoxin 3 and peroxiredoxin 1. These proteins play a critical role in maintaining redox homeostasis within cells. By inhibiting these proteins, this compound increases the levels of reactive oxygen species, leading to oxidative stress and subsequent inhibition of cancer cell growth. This mechanism involves the repression of the mTORC1/4E-BP1 signaling axis, which is crucial for tumor progression .

Vergleich Mit ähnlichen Verbindungen

Frenolicin B is part of the pyranonaphthoquinone family of compounds. Similar compounds include frenolicins C-F, UCF76-A, and other pyranonaphthoquinones . What sets this compound apart is its potent and selective inhibition of glutaredoxin 3 and peroxiredoxin 1, which are not as prominently targeted by other related compounds . This unique mechanism of action makes this compound a valuable compound for both scientific research and potential therapeutic applications.

Biologische Aktivität

Frenolicin B is a naturally occurring compound produced by the actinomycete Streptomyces species. It has garnered attention for its diverse biological activities, particularly in antifungal, antiparasitic, anticancer, and anticoccidial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Antifungal Activity

This compound has been identified as a potent antifungal agent, particularly against Fusarium species, which are notorious for causing plant diseases such as Fusarium head blight.

- In vitro and In vivo Efficacy : In a study, this compound demonstrated strong antifungal activity against Fusarium graminearum with an effective concentration (EC50) of 0.51 mg/L, which is lower than that of carbendazim (0.78 mg/L) but higher than phenamacril (0.18 mg/L) . Field experiments showed that at a treatment concentration of 75 g ai/ha, this compound effectively controlled Fusarium head blight, outperforming phenamacril and carbendazim in some instances.

- Mechanism of Action : Scanning and transmission electron microscopy revealed that treatment with this compound caused morphological changes in the mycelia, including abnormal thickness and swelling, disintegration of cytoplasm, and loss of cell contents. Transcriptome analysis suggested that this compound inhibits nucleotide metabolism by affecting genes related to phosphorus utilization .

Antiparasitic Activity

This compound also exhibits significant antiparasitic properties, particularly against malaria-causing parasites.

- Activity Against Plasmodium falciparum : In vitro studies showed that this compound inhibited the growth of P. falciparum, with IC50 values determined through a standard antimalarial response assay. The compound was tested against various strains, including those resistant to chloroquine .

- In vivo Studies : In murine models infected with P. berghei, this compound demonstrated a dose-dependent reduction in parasitemia levels. At a dose of 63 mg/kg/day, it reduced parasitemia by over 50% and cured two out of five mice . This activity was notably lower compared to piperaquine, a standard antimalarial drug.

| Dose (mg/kg/day) | Percentage of Parasitemia ± s.d. | No. of Mice Cured/Total |

|---|---|---|

| Vehicle | 31 ± 6.4 | 0/5 |

| 10 | 39 ± 13 | 0/5 |

| 20 | 37 ± 6.3 | 0/5 |

| 40 | 33 ± 19 | 1/5 |

| 63 | 15 ± 16 | 2/5 |

| 2.5 (piperaquine) | 1.4 ± 0.7 | 2/5 |

| 5.0 (piperaquine) | 0 | 5/5 |

Anticancer Activity

Research has indicated that this compound may have anticancer properties through its action on redox homeostasis.

- Mechanism : this compound selectively inhibits peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), two critical antioxidant proteins involved in tumor progression. This inhibition leads to decreased cellular glutathione levels and increased reactive oxygen species (ROS), which can inhibit cancer cell growth .

- Efficacy : The compound's ability to activate the tuberous sclerosis complex suggests potential pathways for therapeutic intervention in cancer treatment .

Anticoccidial Activity

In addition to its antifungal and antiparasitic properties, this compound has shown promise as an anticoccidial agent against Eimeria tenella, a protozoan parasite affecting poultry.

Eigenschaften

IUPAC Name |

(11R,15R,17R)-4-hydroxy-17-propyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-2-4-10-14-15(18-11(23-10)7-12(20)24-18)16(21)8-5-3-6-9(19)13(8)17(14)22/h3,5-6,10-11,18-19H,2,4,7H2,1H3/t10-,11-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCPRTNVVRPELB-YRUZYCQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C2=C([C@@H]3[C@H](O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10219000 | |

| Record name | Frenolicin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68930-68-7 | |

| Record name | Frenolicin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68930-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Frenolicin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068930687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Frenolicin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10219000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRENOLICIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/385375GE9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.